Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys. [, , , , , ] Its primary function in scientific research is to investigate glucose regulation, particularly in the context of type 2 diabetes mellitus (T2DM). [, , , , ]
The synthesis of ertugliflozin has been explored through various methods, focusing on efficiency and yield. One notable approach involves the use of D-glucose as a starting material, which undergoes several transformation steps to yield the final product. The process typically includes protection and deprotection steps, aldol reactions, and crystallization techniques to achieve high purity levels.
An efficient method detailed in a patent involves treating trimethylsilyl-protected gluconolactone with organolithium reagents followed by sequential transformations to yield ertugliflozin L-pyroglutamic acid .
Ertugliflozin has a complex molecular structure characterized by its bicyclic framework. The chemical name is (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol.
Ertugliflozin undergoes several chemical reactions during its synthesis. Key reactions include:
The synthesis process also involves purification steps such as recrystallization from solvents like methanol and ethyl acetate to ensure high purity levels (greater than 99% HPLC purity) of the final product .
Ertugliflozin functions by selectively inhibiting sodium-glucose co-transporter-2 (SGLT2), which is primarily located in the proximal tubules of the kidneys. By blocking this transporter:
Clinical studies have shown that ertugliflozin effectively reduces glycated hemoglobin (HbA1c) levels and body weight while also having beneficial effects on cardiovascular health .
The physical and chemical properties have been extensively evaluated using techniques such as differential scanning calorimetry and thermogravimetric analysis to ensure that they meet pharmaceutical standards .
Ertugliflozin is primarily applied in clinical settings for:
Ertugliflozin ((1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol) is a competitive, reversible inhibitor of SGLT2, a high-capacity, low-affinity transporter responsible for ~90% of renal glucose reabsorption in the S1 segment of the proximal tubule [1] [6]. Structurally, ertugliflozin incorporates a dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system, enabling high-affinity binding to the glucose-binding site of SGLT2 [6]. This binding prevents sodium-dependent glucose cotransport, lowering the renal threshold for glucose (RTG) from ~200 mg/dL to 70–90 mg/dL, thereby promoting urinary glucose excretion (UGE) [1] [9]. Under hyperglycemic conditions, SGLT2 becomes saturated, but ertugliflozin counteracts pathological RTG elevation in diabetes, restoring glycosuria and reducing plasma glucose independently of insulin secretion [1] [6].
Ertugliflozin exhibits exceptional selectivity for SGLT2 over SGLT1, a high-affinity, low-capacity transporter responsible for intestinal glucose absorption and residual renal glucose reabsorption (~10%). In vitro functional assays using Chinese hamster ovary (CHO) cells expressing human transporters demonstrated an IC₅₀ of 0.877 nM for SGLT2 versus 1960 nM for SGLT1, yielding a >2200-fold selectivity ratio [6] [10]. This high selectivity minimizes gastrointestinal side effects linked to SGLT1 inhibition (e.g., malabsorption) and differentiates ertugliflozin from less selective inhibitors like canagliflozin (~260-fold) or dual inhibitors (e.g., sotagliflozin, ~20-fold) [5] [6].
Table 1: Selectivity Profiles of SGLT2 Inhibitors
Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT2:SGLT1) |
---|---|---|---|
Ertugliflozin | 0.877 | 1960 | >2200-fold |
Empagliflozin | 3.1 | 8300 | ~2700-fold |
Dapagliflozin | 1.2 | 1400 | ~1200-fold |
Canagliflozin | 2.7 | 710 | ~260-fold |
Data derived from human transporter assays in CHO cells [6] [10].
Ertugliflozin’s primary metabolic effect is the induction of glucosuria, excreting 64–78 g of glucose daily at therapeutic doses (5–15 mg), equating to ~260–312 kcal loss [1] [6]. This creates a negative energy balance, driving several adaptive metabolic shifts:
Table 2: Metabolic Parameters Modulated by Ertugliflozin
Parameter | Change | Mechanistic Basis |
---|---|---|
Urinary Glucose Excretion | ↑↑ (64–78 g/day) | SGLT2 inhibition in proximal tubule |
Plasma β-Hydroxybutyrate | ↑ (Mild) | Enhanced hepatic ketogenesis from FFA oxidation |
Serum Uric Acid | ↓ | NHE3 inhibition in proximal tubule |
Oxygen Consumption (Renal Cortex) | ↓ | Reduced glucose transport workload |
Data consolidated from clinical and preclinical studies [1] [3] [9].
Beyond transporter inhibition, ertugliflozin influences critical signaling pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7